4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes a fluorine atom and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research and as an inhibitor for various kinases.
The compound can be synthesized through various chemical processes, often involving the reaction of aryl amines with sulfonyl chlorides. It is part of a broader class of sulfonamides that have been extensively studied for their pharmacological properties.
4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer effects.
The synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide can be achieved through several methods:
The typical procedure includes dissolving the starting materials in anhydrous solvents, adding the sulfonyl chloride dropwise while stirring, and monitoring the reaction via thin-layer chromatography until completion. The product is then isolated through standard extraction and purification techniques such as column chromatography.
The molecular formula for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide is , with a molecular weight of approximately 251.28 g/mol. The structure features:
4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide can participate in various chemical reactions:
The reactivity is influenced by both the electron-withdrawing nature of the fluorine atom and the electron-donating capacity of the hydroxyl group, allowing for diverse synthetic pathways.
The mechanism of action for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide primarily involves its role as an inhibitor in biochemical pathways:
In vitro studies have demonstrated significant potency against various cancer cell lines, with structure-activity relationship analyses indicating that modifications to the phenyl rings can enhance biological activity.
4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide has several applications in scientific research:
This compound exemplifies the importance of sulfonamides in drug discovery and highlights ongoing research efforts aimed at enhancing their efficacy and specificity in therapeutic applications.
4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide is a synthetic sulfonamide derivative with the systematic IUPAC name 4-fluoro-N-(3-hydroxyphenyl)benzenesulfonamide. Its molecular formula is C₁₂H₁₀FNO₃S, corresponding to a molecular weight of 267.28 g/mol [1] [2]. The compound's identifier is CAS Registry Number 1022836-56-1, and it is cataloged under designations like CS-0253328 (Chemscene) and VC21400121 (Vulcanchem) in chemical databases [1] [2]. Key identifiers include:
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F
ZSDXLBSWQIWWDS-UHFFFAOYSA-N
[2] Table 1: Chemical Identity of 4-Fluoro-N-(3-Hydroxyphenyl)Benzene-1-Sulfonamide
Property | Value |
---|---|
CAS Registry Number | 1022836-56-1 |
Molecular Formula | C₁₂H₁₀FNO₃S |
Molecular Weight | 267.28 g/mol |
IUPAC Name | 4-fluoro-N-(3-hydroxyphenyl)benzenesulfonamide |
SMILES | C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F |
InChIKey | ZSDXLBSWQIWWDS-UHFFFAOYSA-N |
This compound integrates three functional groups that govern its reactivity and molecular interactions:
Computational analyses reveal a rotatable bond count of 3 and a topological polar surface area (TPSA) of 66.4 Ų, indicating moderate molecular flexibility and polarity [1]. The LogP value of 2.3321 suggests balanced lipophilicity, suitable for membrane permeation in biological contexts [1]. Compared to analogs like 4-amino-N-(3-hydroxyphenyl)benzenesulfonamide (CAS 75762-45-7), the fluoro substituent reduces electron density at the sulfonamide nitrogen, altering hydrogen-bond strength and target selectivity [2] [5].
Table 2: Comparative Structural Analysis of Sulfonamide Derivatives
Compound | Key Functional Groups | Electronic Properties | Hydrogen Bonding Sites |
---|---|---|---|
4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide | -F, -SO₂NH-, -OH | Electron-withdrawing (-F) | Donor (NH, OH); Acceptor (F, SO₂) |
4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide | -NH₂, -SO₂NH-, -OH | Electron-donating (-NH₂) | Donor (NH₂, NH, OH); Acceptor (SO₂) |
4-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide | -F, -SO₂NH-, -CH₃ | Electron-withdrawing (-F) | Donor (NH); Acceptor (F, SO₂) |
Sulfonamide chemistry originated with Gerhard Domagk's 1932 discovery of Prontosil (sulfonamidochrysoidine), the first synthetic antibacterial agent [5] [6]. Prontosil's metabolic conversion to sulfanilamide established the sulfonamide motif as a pharmacophore. By the 1940s, derivatization of sulfanilamide's aniline moiety yielded agents like sulfadiazine and sulfamethoxazole [5].
Non-antibacterial applications emerged in the 1950s with sulfonylurea antidiabetics (e.g., tolbutamide) and thiazide diuretics (e.g., chlorothiazide), exploiting the sulfonamide group for enzyme inhibition via zinc coordination or allosteric modulation [5]. Contemporary research focuses on designing target-specific sulfonamides, such as carbonic anhydrase inhibitors (e.g., acetazolamide) and COX-2 inhibitors (e.g., celecoxib) [5] [7]. Fluorinated derivatives like 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide represent modern efforts to enhance metabolic stability and binding affinity by incorporating halogen atoms [2] [6]. Current applications span anticancer agents, enzyme inhibitors, and fluorescent probes leveraging the sulfonamide scaffold’s versatility [6] [7].
Table 3: Evolution of Key Sulfonamide-Based Therapeutics
Era | Compound Class | Example(s) | Primary Application |
---|---|---|---|
1930s | Antibacterial agents | Prontosil, Sulfanilamide | Systemic bacterial infections |
1950s | Diuretics/Antidiabetics | Chlorothiazide, Tolbutamide | Hypertension, Diabetes mellitus |
1980s | Carbonic anhydrase inhibitors | Acetazolamide, Dorzolamide | Glaucoma, Epilepsy |
2000s | Targeted agents | Celecoxib, E7070 | Inflammation, Cancer |
2020s | Fluorinated sulfonamides | 4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide | Enzyme inhibition, Chemical biology |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1